An In-depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
An In-depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established chemical principles and data from closely related analogs to present a predictive profile of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological activities. The information is intended to serve as a foundational resource for researchers initiating studies on this compound and to facilitate its synthesis, characterization, and evaluation for therapeutic applications.
Core Properties
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, also known as N-[4-(trifluoromethoxy)phenyl]maleimide, is a derivative of maleimide featuring a trifluoromethoxy-substituted phenyl ring attached to the nitrogen atom. This substitution is expected to significantly influence its physicochemical and biological properties.
Chemical and Physical Properties
| Property | Value | Source/Prediction |
| CAS Number | 68255-58-3 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |
| Molecular Weight | 257.17 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Based on analogous compounds |
| Melting Point | Not available. Predicted to be in the range of 150-160 °C. | Based on the melting point of the analogous compound 1-(4-fluoro-phenyl)-pyrrole-2,5-dione (154.0 to 158.0 °C). |
| Boiling Point | Not available. | - |
| Solubility | Not available. Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents, with low solubility in water. | General solubility of N-aryl maleimides. |
| pKa | Not available. | - |
Synthesis and Characterization
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione can be achieved through a well-established two-step procedure for N-substituted maleimides. This involves the formation of a maleanilic acid intermediate followed by cyclodehydration.
Synthetic Workflow
Caption: Synthetic workflow for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione.
Experimental Protocol
Step 1: Synthesis of N-[4-(Trifluoromethoxy)phenyl]maleamic acid
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In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or dichloromethane.
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To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in the same solvent dropwise at room temperature.
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A precipitate of the maleanilic acid intermediate is expected to form upon addition.
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Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
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Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
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In a flask, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 equivalent) in acetic anhydride (used as both solvent and dehydrating agent).
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Add anhydrous sodium acetate (0.5-1.0 equivalent) as a catalyst.
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Heat the mixture with stirring to 80-100°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
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Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or cyclohexane.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol, cyclohexane, or a mixture thereof) to obtain the purified 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic and maleimide protons and carbons, as well as the trifluoromethoxy group.
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Infrared (IR) Spectroscopy: Characteristic peaks for the imide carbonyl groups (around 1700-1780 cm⁻¹) and the C-F bonds of the trifluoromethoxy group are expected.
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Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Biological Properties and Applications
While no specific biological data for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione have been reported, the maleimide scaffold and the trifluoromethoxy substituent suggest several potential areas of biological activity.
Predicted Biological Activities
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Enzyme Inhibition: N-substituted maleimides are known to act as irreversible inhibitors of enzymes, particularly those with cysteine residues in their active sites, through Michael addition.[2] This compound could potentially inhibit various enzymes, including proteases, kinases, and lipases.
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Anticancer Activity: The maleimide core is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethoxy group can enhance cell permeability and metabolic stability, potentially increasing the anticancer efficacy.[3]
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Antimicrobial Activity: Some N-substituted maleimides have shown activity against bacteria and fungi.[4]
Potential Mechanism of Action
The primary mechanism of action for many biologically active maleimides is the covalent modification of sulfhydryl groups on proteins.
Caption: Proposed mechanism of action via Michael addition to protein thiols.
Conclusion
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione represents a promising scaffold for the development of novel therapeutic agents. This guide provides a theoretical and practical framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential. The detailed protocols and predictive data herein are intended to accelerate such research endeavors.
References
- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 439741 - Inhibition of human MGL - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
